Methyl 4-ethyl-3-nitrobenzoate
Overview
Description
Methyl 4-ethyl-3-nitrobenzoate is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, where the hydrogen atom at the para position relative to the carboxyl group is replaced by an ethyl group, and the meta position is substituted with a nitro group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethyl-3-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of methyl 4-ethylbenzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures (0-10°C) to control the exothermic nature of the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Methyl 4-ethyl-3-aminobenzoate.
Substitution: Various esters depending on the nucleophile used.
Oxidation: Methyl 4-carboxy-3-nitrobenzoate.
Scientific Research Applications
Methyl 4-ethyl-3-nitrobenzoate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-ethyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution reactions. This property is utilized in various synthetic applications where selective reactions are required .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-3-nitrobenzoate
- Methyl 3-nitrobenzoate
- Ethyl 4-nitrobenzoate
Uniqueness
Methyl 4-ethyl-3-nitrobenzoate is unique due to the presence of both an ethyl group and a nitro group on the benzene ring. This combination of substituents provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 4-ethyl-3-nitrobenzoate is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13N O4
- Molecular Weight : 223.23 g/mol
- Structure : Contains a nitro group (-NO2) and an ethyl group (-C2H5) attached to a benzoate structure.
Biological Activity
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that nitrobenzoate derivatives possess significant antimicrobial properties against various bacterial strains. The presence of the nitro group is crucial for this activity, as it can interfere with bacterial DNA synthesis and function .
- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases .
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases .
The biological effects of this compound can be attributed to several mechanisms:
- Nitroreductase Activation : The nitro group can be reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that exert cytotoxic effects on microbial cells .
- Inhibition of Enzymatic Activity : It has been observed that this compound can inhibit certain enzymes involved in inflammatory processes, thereby modulating the inflammatory response .
- Cellular Signaling Modulation : this compound may influence cellular signaling pathways, particularly those related to oxidative stress and inflammation, through the activation or inhibition of specific transcription factors .
Case Study 1: Antimicrobial Efficacy
A study conducted on various nitrobenzoate derivatives, including this compound, revealed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting potential as an alternative treatment option .
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that this compound reduced the secretion of tumor necrosis factor-alpha (TNF-α) in activated macrophages. This reduction was associated with decreased activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .
Research Findings Summary Table
Properties
IUPAC Name |
methyl 4-ethyl-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-7-4-5-8(10(12)15-2)6-9(7)11(13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGPCEXMZGXMLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620389 | |
Record name | Methyl 4-ethyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51885-79-1 | |
Record name | Methyl 4-ethyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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